2,3,6,7-Tetrafluoroanthracene-9,10-dione
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Overview
Description
2,3,6,7-Tetrafluoroanthracene-9,10-dione is a fluorinated derivative of anthracene-9,10-dione, also known as anthraquinone. This compound is characterized by the presence of four fluorine atoms at the 2, 3, 6, and 7 positions of the anthracene ring. It has the molecular formula C14H4F4O2 and a molecular weight of 280.17 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,6,7-Tetrafluoroanthracene-9,10-dione can be synthesized through several methods. One common approach involves the fluorination of anthracene-9,10-dione using fluorinating agents such as elemental fluorine or fluorine-containing compounds. The reaction typically requires controlled conditions, including low temperatures and the presence of a catalyst to ensure selective fluorination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process must be carefully monitored to maintain safety and achieve high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
2,3,6,7-Tetrafluoroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the quinone structure to the corresponding hydroquinone.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or other oxygenated derivatives, while reduction typically produces hydroquinones .
Scientific Research Applications
2,3,6,7-Tetrafluoroanthracene-9,10-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique properties make it useful in studying the effects of fluorination on biological systems.
Medicine: Research into its potential therapeutic applications, including its use as a precursor for drug development, is ongoing.
Mechanism of Action
The mechanism of action of 2,3,6,7-tetrafluoroanthracene-9,10-dione involves its interaction with molecular targets and pathways within biological systems. The fluorine atoms enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding to enzymes, receptors, and other biomolecules. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Anthracene-9,10-dione: The non-fluorinated parent compound.
1,4,5,8-Tetrafluoroanthracene-9,10-dione: Another fluorinated derivative with fluorine atoms at different positions.
2,3,6,7-Tetrachloroanthracene-9,10-dione: A chlorinated analogue with similar structural modifications.
Uniqueness
2,3,6,7-Tetrafluoroanthracene-9,10-dione is unique due to the specific placement of fluorine atoms, which significantly alters its chemical reactivity and physical properties compared to other derivatives. The presence of fluorine atoms at the 2, 3, 6, and 7 positions enhances its stability and electron-withdrawing capacity, making it a valuable compound for various applications .
Biological Activity
2,3,6,7-Tetrafluoroanthracene-9,10-dione (TFAD) is a fluorinated derivative of anthracene that has garnered attention due to its unique chemical properties and potential biological applications. This compound's biological activity has been explored in various contexts, including its effects on cancer cells, antimicrobial properties, and interactions with biological macromolecules.
TFAD is characterized by its tetrafluorinated structure, which enhances its electron-withdrawing capacity. This modification can significantly influence its reactivity and interaction with biological systems. The presence of fluorine atoms often leads to increased lipophilicity and altered pharmacokinetics compared to non-fluorinated analogs.
Biological Activity Overview
Research into the biological activity of TFAD has revealed several key areas of interest:
- Anticancer Activity : TFAD has shown promising results in inhibiting the proliferation of various cancer cell lines.
- Antimicrobial Effects : Preliminary studies suggest that TFAD may possess antimicrobial properties against certain pathogens.
- Interaction with Proteins : Investigations into how TFAD interacts with proteins and nucleic acids could provide insights into its mechanism of action.
Anticancer Activity
Several studies have focused on the anticancer properties of TFAD. For instance:
- Cell Line Studies : In vitro assays have demonstrated that TFAD exhibits cytotoxic effects against multiple cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116). The compound's IC50 values indicate significant potency compared to standard chemotherapeutic agents like cisplatin.
- Mechanism of Action : The mechanism underlying TFAD's anticancer activity appears to involve the induction of oxidative stress and apoptosis in cancer cells. Studies have shown that TFAD increases reactive oxygen species (ROS) levels, leading to cell cycle arrest and programmed cell death.
Antimicrobial Activity
TFAD's potential as an antimicrobial agent has also been explored:
- In Vitro Testing : Preliminary tests indicate that TFAD exhibits activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that TFAD could be developed as a novel antimicrobial agent.
Interaction with Biological Macromolecules
The interaction of TFAD with proteins and nucleic acids is critical for understanding its biological effects:
- Protein Binding Studies : Research indicates that TFAD can bind to serum albumin, which may influence its bioavailability and distribution in vivo.
- Nucleic Acid Interaction : Preliminary data suggest that TFAD may intercalate into DNA, potentially disrupting replication processes in rapidly dividing cells.
Case Studies
A notable case study involved the evaluation of TFAD in a xenograft model of breast cancer:
- Xenograft Model Findings : Mice implanted with MCF-7 cells were treated with TFAD. Results showed a significant reduction in tumor size compared to control groups, supporting the compound's potential as an effective anticancer agent.
Properties
Molecular Formula |
C14H4F4O2 |
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Molecular Weight |
280.17 g/mol |
IUPAC Name |
2,3,6,7-tetrafluoroanthracene-9,10-dione |
InChI |
InChI=1S/C14H4F4O2/c15-9-1-5-6(2-10(9)16)14(20)8-4-12(18)11(17)3-7(8)13(5)19/h1-4H |
InChI Key |
WYPWRPJMICDWRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)C(=O)C3=CC(=C(C=C3C2=O)F)F |
Origin of Product |
United States |
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